

Spectroscopic Elucidation of 4-Hydroxypyridazine: A Guide to Structural Verification and Tautomeric Analysis

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Compound of Interest

Compound Name: **4-Hydroxypyridazine**

Cat. No.: **B3021899**

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Introduction

4-Hydroxypyridazine (CAS No: 38273-63-3), a key heterocyclic scaffold in medicinal chemistry and materials science, presents a fascinating case study in structural analysis. Its chemical reactivity and biological interactions are profoundly influenced by its electronic structure, which is best understood through a comprehensive spectroscopic characterization. However, the analysis is not trivial due to the compound's existence in a state of tautomeric equilibrium. This guide provides an in-depth examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-Hydroxypyridazine**, focusing on the interpretation of its spectra in the context of its dominant tautomeric form, pyridazin-4(1H)-one. As we will explore, understanding this equilibrium is the foundational step to accurately interpreting its spectroscopic signature.

The Central Role of Tautomerism

4-Hydroxypyridazine exists as a mixture of two rapidly interconverting tautomers: the enol form (**4-hydroxypyridazine**) and the more stable keto form (pyridazin-4(1H)-one). For heterocyclic systems of this nature, the position of the equilibrium is heavily influenced by the surrounding environment, including solvent polarity and physical state.^[1] In polar solvents, such as those typically used for NMR spectroscopy (e.g., DMSO), and in the solid state for IR analysis, the keto form is overwhelmingly favored due to its greater polarity and capacity for

intermolecular hydrogen bonding.^[2] Therefore, the spectroscopic data presented and interpreted herein corresponds to the pyridazin-4(1H)-one structure.

Caption: Tautomeric equilibrium of **4-Hydroxypyridazine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For pyridazin-4(1H)-one, both ¹H and ¹³C NMR provide unambiguous evidence for the dominant keto tautomer.

Experimental Protocol: NMR Analysis

- Sample Preparation: Weigh approximately 10-15 mg of high-purity **4-hydroxypyridazine** and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; its high polarity ensures the predominance of the keto tautomer and its ability to form hydrogen bonds prevents the rapid exchange of the N-H proton, allowing for its observation in the ¹H spectrum.
- Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, a standard pulse sequence with 16-32 scans is typically sufficient. For ¹³C NMR, a proton-decoupled sequence with a larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
- Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).

¹H NMR Spectral Data Interpretation

The ¹H NMR spectrum of pyridazin-4(1H)-one is expected to show three distinct signals corresponding to the three vinyl protons and the N-H proton.

Predicted Chemical Shift (δ ppm)	Multiplicity	Assignment	Rationale
~11.0 - 12.0	Broad Singlet	N-H	The proton on the nitrogen is expected to be significantly deshielded and will appear as a broad signal due to quadrupole coupling and potential hydrogen bonding.
~8.0 - 8.2	Doublet	H-6	This proton is adjacent to two nitrogen atoms, placing it in a highly electron-deficient environment, thus shifting it furthest downfield.
~7.8 - 8.0	Doublet	H-3	This proton is adjacent to a nitrogen atom and alpha to a C=C double bond, leading to a downfield shift.
~6.5 - 6.7	Doublet of Doublets	H-5	This proton is coupled to both H-6 and H-3 and is situated beta to the carbonyl group, resulting in a more upfield position compared to the other ring protons.

¹³C NMR Spectral Data Interpretation

The proton-decoupled ¹³C NMR spectrum will provide a clear carbon count and evidence of the carbonyl group, confirming the keto structure. Similar pyridazinone derivatives show characteristic shifts that inform our predictions.[3][4]

Predicted Chemical Shift (δ ppm)	Assignment	Rationale
> 160	C-4 (C=O)	The carbonyl carbon is the most deshielded carbon in the molecule, a definitive marker for the keto tautomer. Pyridazin-3(2H)-one shows a C=O peak at δ 164.0.[5]
~140 - 145	C-6	This carbon is adjacent to two nitrogen atoms, leading to a significant downfield shift.
~135 - 140	C-3	Attached to one nitrogen and part of a C=N double bond, this carbon is also strongly deshielded.
~115 - 120	C-5	This carbon is the most shielded of the ring carbons, consistent with its position relative to the heteroatoms and the carbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. The IR spectrum of **4-hydroxypyridazine** provides compelling evidence for the pyridazin-4(1H)-one tautomer by revealing characteristic absorptions for N-H and C=O bonds, while showing no significant broad O-H stretch typical of an enol.

Experimental Protocol: FTIR Analysis (Solid State)

- Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr powder. Grind the mixture thoroughly to ensure a homogenous sample.
- Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet. The use of a solid-state KBr pellet is a self-validating system as it ensures the analysis of the compound in its thermodynamically favored solid-state form.
- Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum over a range of 4000-400 cm^{-1} , co-adding at least 32 scans to achieve a good signal-to-noise ratio.

IR Spectral Data Interpretation

The key absorptions in the IR spectrum directly support the pyridazin-4(1H)-one structure.

Frequency Range (cm ⁻¹)	Vibration Type	Assignment	Rationale
3300 - 3100	N-H Stretch	Amide N-H	A moderately broad peak in this region is characteristic of an N-H bond involved in hydrogen bonding, consistent with the amide-like structure of the keto tautomer. [4]
1680 - 1640	C=O Stretch	Amide I Band	A strong, sharp absorption band in this region is the most definitive piece of IR evidence for the carbonyl group of the keto tautomer. [4]
1620 - 1550	C=C & C=N Stretch	Ring Vibrations	These absorptions are characteristic of the aromatic/olefinic ring system.
1450 - 1300	C-N Stretch	Ring Vibrations	Stretching vibrations associated with the carbon-nitrogen bonds within the heterocyclic ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. For pyridazin-4(1H)-one, high-resolution mass spectrometry (HRMS) is ideal for confirming the elemental composition.

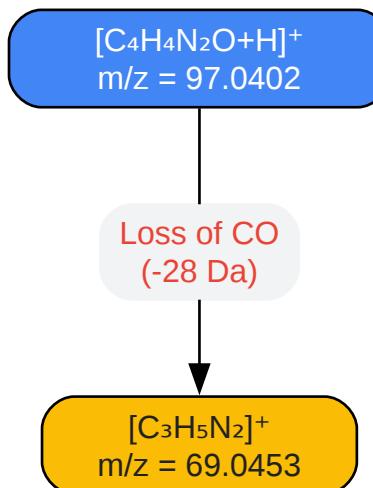
Experimental Protocol: ESI-MS Analysis

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Infusion and Ionization: Infuse the sample solution directly into an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that minimizes fragmentation, ensuring a prominent molecular ion peak. Operate in positive ion mode to observe the protonated molecule $[M+H]^+$.
- Data Acquisition: Acquire the mass spectrum using a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to obtain an accurate mass measurement.

MS Data Interpretation

The molecular formula of **4-Hydroxypyridazine** is $C_4H_4N_2O$.

- Molecular Ion Peak: The calculated monoisotopic mass is 96.0324 Da. In ESI-MS, the expected primary ion will be the protonated molecule, $[M+H]^+$, at an m/z of 97.0402. Observing this peak with high mass accuracy (within 5 ppm) confirms the elemental composition.
- Fragmentation Pattern: While ESI is a soft technique, some fragmentation can be induced. A logical fragmentation pathway for pyridazin-4(1H)-one involves the common loss of a neutral carbon monoxide (CO) molecule, a characteristic fragmentation for cyclic ketones and amides.



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Caption: Proposed fragmentation pathway for Pyridazin-4(1H)-one.

Conclusion

The comprehensive spectroscopic analysis of **4-Hydroxypyridazine** is fundamentally an investigation of its more stable tautomer, pyridazin-4(1H)-one. Each technique provides a layer of corroborating evidence: NMR defines the proton and carbon backbone, IR confirms the critical amide-like functional groups (N-H and C=O), and mass spectrometry verifies the molecular formula and reveals characteristic fragmentation. By integrating the data from these orthogonal techniques, researchers can unambiguously confirm the structure of this important heterocyclic compound, providing a solid foundation for its application in drug discovery and materials development.

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